molecular formula C20H23N3O7S2 B2691575 N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 872881-54-4

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2691575
CAS No.: 872881-54-4
M. Wt: 481.54
InChI Key: NOJYSKZGEHPFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxine ring, an oxazinan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O7S2/c24-19(21-12-14-3-1-10-31-14)20(25)22-13-18-23(6-2-7-30-18)32(26,27)15-4-5-16-17(11-15)29-9-8-28-16/h1,3-5,10-11,18H,2,6-9,12-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJYSKZGEHPFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.